molecular formula C23H18N2 B12460184 N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B12460184
M. Wt: 322.4 g/mol
InChI Key: WRLQQQYBICLMHP-UHFFFAOYSA-N
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Description

N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine typically involves the condensation reaction between naphthalen-1-ylmethylidene and phenylbenzene-1,4-diamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Naphthalen-1-ylmethylidene+Phenylbenzene-1,4-diamineN-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine\text{Naphthalen-1-ylmethylidene} + \text{Phenylbenzene-1,4-diamine} \rightarrow \text{N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine} Naphthalen-1-ylmethylidene+Phenylbenzene-1,4-diamine→N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include solvent extraction, crystallization, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylidene oxides, while reduction could produce naphthalen-1-ylmethylidene amines.

Scientific Research Applications

N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethylidene derivatives: These compounds share a similar naphthalene structure but differ in their substituents.

    Phenylbenzene-1,4-diamine derivatives: These compounds have a similar diamine structure but vary in their aryl groups.

Uniqueness

N-[(E)-naphthalen-1-ylmethylidene]-N’-phenylbenzene-1,4-diamine is unique due to its specific combination of naphthalene and phenylbenzene-1,4-diamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylideneamino)-N-phenylaniline

InChI

InChI=1S/C23H18N2/c1-2-10-21(11-3-1)25-22-15-13-20(14-16-22)24-17-19-9-6-8-18-7-4-5-12-23(18)19/h1-17,25H

InChI Key

WRLQQQYBICLMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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